4-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
Description
4-Phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound featuring a tetrahydro-2H-pyran (THP) core substituted with a phenyl group at the 4-position and a carboxamide linker. The carboxamide nitrogen is further connected to a methylene-bridged 1,2,3-triazole ring, which is substituted at the 1-position with a pyridin-3-yl moiety. This structure combines multiple pharmacophoric elements:
- Tetrahydro-2H-pyran: A saturated six-membered oxygen-containing ring, contributing to conformational rigidity and metabolic stability.
- 1,2,3-Triazole: A heterocycle known for hydrogen-bonding capacity and resistance to metabolic degradation.
- Pyridin-3-yl: A nitrogen-rich aromatic system enabling π-π stacking interactions and solubility modulation.
Properties
IUPAC Name |
4-phenyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-19(20(8-11-27-12-9-20)16-5-2-1-3-6-16)22-13-17-15-25(24-23-17)18-7-4-10-21-14-18/h1-7,10,14-15H,8-9,11-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBLNWGABDQPBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including a phenyl group, a pyridine ring, and a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H19N5O |
| CAS Number | 2034463-08-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring is known for its ability to chelate metal ions, which can enhance the binding affinity to various biological targets. This interaction can modulate enzyme activity and influence signaling pathways involved in cancer progression and microbial resistance.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing triazole rings have shown efficacy against various cancer cell lines. In vitro assays revealed that this compound exhibits cytotoxicity against human cancer cell lines such as HeLa and MCF7, with IC50 values indicating potent antiproliferative effects.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, as indicated by changes in membrane integrity observed in treated cultures.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the phenyl or pyridine groups can significantly affect biological activity. For example, substituents on the phenyl ring enhance hydrophobic interactions with target proteins, increasing binding affinity and potency.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- In Vivo Efficacy : A study conducted on tumor-bearing mice demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. This suggests potential for further development as an anticancer agent.
- Combination Therapy : Research indicates that combining this compound with established chemotherapeutics may enhance overall efficacy while reducing side effects commonly associated with high-dose treatments.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights:
Role of the Triazole-Pyridine Motif :
- The target compound’s 1,2,3-triazole-pyridine system (shared with ) may enhance binding to metalloenzymes or nucleic acids via chelation or π-stacking. In contrast, pyrazole-based analogs (e.g., ) prioritize hydrophobic interactions but lack triazole’s metabolic stability.
Tetrahydro-2H-Pyran vs. Other Cores :
- The THP ring in the target compound and confers rigidity and improved solubility compared to cyclopentane () or pyrazolo-pyridine () cores. However, sulfonyl-modified THP in may introduce steric hindrance.
The morpholino group in improves solubility, while trifluoromethylpyridine () enhances electron-withdrawing properties.
Biological Hypotheses :
- The absence of direct activity data for the target compound necessitates extrapolation from analogs. For example, pyridine-triazole-carboxamide hybrids (e.g., ) are explored as kinase inhibitors, suggesting similar pathways for the target .
Research Findings and Limitations
- Activity Gaps: While the target’s triazole-THP architecture is novel, its bioactivity remains unverified. In contrast, and have documented preclinical profiles (e.g., anticancer, antiviral).
- Synthetic Challenges : The triazole linker in the target compound may require click chemistry (azide-alkyne cyclization), whereas and employ traditional amide coupling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
